4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Catalog No.
S1483569
CAS No.
41859-57-8
M.F
C15H14ClNO2
M. Wt
275.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

CAS Number

41859-57-8

Product Name

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

IUPAC Name

4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

InChI

InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)

InChI Key

ZTLWJYCDAXUIBK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O

Synonyms

N-(4-Chlorobenzoyl)tyramine;

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O

The exact mass of the compound 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, commonly known as N-(4-chlorobenzoyl)tyramine or Bezafibrate Impurity A, is a mono-acylated aromatic amide featuring a reactive phenolic hydroxyl group . In industrial and laboratory procurement, it serves two critical, distinct functions: as a pre-formed synthetic intermediate for the manufacturing of the anti-hyperlipidemic drug Bezafibrate, and as a compendial Impurity Reference Standard (IRS) for pharmaceutical quality control [1]. Its baseline value lies in its dual-functional structure, which allows for selective downstream O-alkylation in synthesis, while its specific UV absorbance and chromatographic retention properties make it an indispensable marker for validating stability-indicating HPLC methods according to European Pharmacopoeia (EP) and ICH guidelines [2].

Substituting highly purified 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide with crude in-situ reaction mixtures or generic tyramine derivatives severely disrupts both synthesis and analytical workflows. In manufacturing, crude acylation mixtures typically contain N,O-bis-(4-chlorobenzoyl)tyramine (the di-acylated byproduct) and unreacted tyramine; these contaminants block the critical phenolic site, drastically reducing the yield of the subsequent Williamson ether synthesis and introducing intractable downstream impurities [1]. In analytical quality control, substituting a certified quantitative Impurity Reference Standard (>99.0% purity) with a qualitative research-grade material (<95% purity) violates ICH Q3A/Q3B guidelines. Assuming 100% purity for a low-grade standard mathematically overestimates the impurity levels in the final API, leading to false-positive Out-of-Specification (OOS) results and the costly rejection of viable commercial batches.

Downstream O-Alkylation Yield Optimization

When synthesizing Bezafibrate, the purity of the intermediate dictates the success of the final etherification step. Utilizing isolated, high-purity (>98%) 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide ensures that the phenolic hydroxyl group is fully available for reaction with ethyl 2-bromo-2-methylpropanoate, routinely achieving step yields exceeding 85% [1]. In contrast, attempting the etherification directly on a crude acylation mixture (containing 10-20% of the di-acylated N,O-bis byproduct) depresses the yield to <60% and necessitates complex chromatographic purification to remove unreacted starting materials.

Evidence DimensionDownstream etherification step yield
Target Compound Data>85% yield using isolated >98% pure intermediate
Comparator Or Baseline<60% yield using crude in-situ acylation mixture
Quantified Difference25-30% absolute increase in target API yield
ConditionsReaction with ethyl 2-bromo-2-methylpropanoate in the presence of base (Williamson ether synthesis)

Procuring the purified intermediate eliminates a major process bottleneck, significantly improving overall API manufacturing efficiency and reducing purification costs.

Analytical Calibration Accuracy for Batch Release

In pharmaceutical release testing, the accurate quantification of Impurity A is mandatory. Using a certified quantitative Impurity Reference Standard (IRS) of >99.0% purity allows for a true 1:1 calibration curve . If a laboratory substitutes this with a qualitative research-grade standard (e.g., ~90% purity) but calculates as if it were 100% pure, the HPLC assay will overestimate the impurity content in the Bezafibrate API by approximately 10% [1]. This mathematical overestimation directly risks pushing compliant API batches above the strict pharmacopeial impurity limits (typically 0.1% to 0.5%).

Evidence DimensionImpurity quantification error margin
Target Compound Data<1% error (using >99.0% quantitative IRS)
Comparator Or Baseline~10% overestimation error (using 90% qualitative standard)
Quantified Difference10% reduction in analytical error, preventing false OOS results
ConditionsHPLC-UV calibration curve generation for routine API release testing

Investing in the quantitative IRS grade of this compound is essential to prevent false-positive Out-of-Specification (OOS) results and the financial loss of rejected API batches.

Chromatographic Resolution in Stability-Indicating Assays

To validate a stability-indicating HPLC method for Bezafibrate, the system must demonstrate adequate selectivity between the API and its primary degradation products/impurities. 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (Impurity A) serves as the critical system suitability marker. Under standard reversed-phase EP conditions, Impurity A must achieve a minimum resolution factor (Rs) of >2.0 from the Bezafibrate peak [1]. Attempting to use alternative structural analogs (like N-benzoyltyramine) fails to replicate the exact retention time and steric interactions of the 4-chlorobenzoyl group, rendering the system suitability test invalid for compendial compliance[2].

Evidence DimensionChromatographic resolution factor (Rs) for system validation
Target Compound DataRs > 2.0 (Compliant with EP monographs)
Comparator Or BaselineInvalid/non-representative retention (using non-chlorinated analogs)
Quantified DifferenceAchieves strict compendial baseline separation vs. regulatory failure
ConditionsReversed-phase HPLC-UV (C18 column) per EP Bezafibrate monograph

Procuring the exact CAS 41859-57-8 standard is a strict regulatory requirement for validating HPLC column performance and method selectivity in fibrate testing.

Industrial Synthesis of Bezafibrate

Procured in bulk as a high-purity isolated intermediate, this compound is directly subjected to Williamson ether synthesis with ethyl 2-bromo-2-methylpropanoate. Using the pre-purified mono-amide maximizes O-alkylation yields and prevents the formation of complex di-acylated impurities that complicate downstream API crystallization[1].

Compendial Quality Control and Release Testing

Utilized as the official 'Impurity A' Reference Standard (IRS) in pharmaceutical analytical laboratories. It is essential for constructing accurate HPLC-UV and LC-MS calibration curves to quantify impurity levels in commercial Bezafibrate batches, ensuring compliance with strict ICH and EP thresholds[2].

Validation of Stability-Indicating Methods

Employed as a critical system suitability marker during the forced degradation studies of fibrate formulations. Its distinct chromatographic resolution from the parent API validates the HPLC column's resolving power and confirms the method's ability to detect API hydrolysis over time [3].

Medicinal Chemistry Scaffold Development

Used as a versatile building block in drug discovery programs targeting PPAR (peroxisome proliferator-activated receptor) agonists. The pre-installed 4-chlorobenzamide moiety and reactive phenolic handle allow medicinal chemists to rapidly synthesize and screen novel phenoxyacetic acid derivatives without needing to perform the initial acylation step [4].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41859-57-8

Wikipedia

N-(4-Chlorobenzoyl)-tyramine

Dates

Last modified: 08-15-2023

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